(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide
Description
The compound (E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide features a unique acrylamide backbone substituted with a di(furan-2-yl)ethyl group at the nitrogen and a thiophen-3-yl group at the β-position of the acrylamide.
Propriétés
IUPAC Name |
(E)-N-[2,2-bis(furan-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-17(6-5-13-7-10-22-12-13)18-11-14(15-3-1-8-20-15)16-4-2-9-21-16/h1-10,12,14H,11H2,(H,18,19)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJVIXOFOAIUPU-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C=CC2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with nicotinic acetylcholine receptors (nAChRs), potential therapeutic applications, and relevant research findings.
Molecular Formula : CHNOS
Molecular Weight : 313.4 g/mol
CAS Number : 2321343-44-4
This compound features a unique structure that includes furan and thiophene moieties, which are known to exhibit various biological activities.
Research indicates that compounds similar to (E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide may act as positive allosteric modulators of α7 nAChRs. These receptors are implicated in several neurological processes, including anxiety and pain modulation.
Interaction with Nicotinic Receptors
Studies have shown that derivatives of furan-based compounds can enhance the activity of α7 nAChRs, leading to anxiolytic effects. For example, the compound 3-furan-2-yl-N-p-tolyl-acrylamide has demonstrated significant anxiolytic-like activity in animal models, suggesting that similar mechanisms could be expected from (E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide .
Anxiolytic Effects
In a study examining the anxiolytic properties of 3-furan derivatives, it was found that these compounds significantly reduced anxiety-like behaviors in mice. The administration of these compounds at specific doses led to notable improvements in behaviors measured by the elevated plus maze and novelty suppressed feeding tests .
| Compound | Dose (mg/kg) | Effect |
|---|---|---|
| 3-Furan-2-yl-N-p-tolyl-acrylamide | 0.5 | Anxiolytic-like activity |
| 3-Furan-2-yl-N-p-tolyl-acrylamide | 1.0 | Enhanced efficacy after chronic treatment |
The anxiolytic effects were linked to the modulation of α7 nAChRs, where antagonism by selective inhibitors reversed these effects, indicating a direct relationship between receptor activation and behavioral outcomes .
Antinociceptive Activity
Additionally, research has indicated that certain furan-based compounds exhibit anti-neuropathic pain properties through similar receptor pathways. The potentiation of α7 nAChRs has been associated with reduced pain sensitivity in animal models .
Case Studies and Research Findings
- Anxiety Modulation : In a controlled study, administration of furan derivatives resulted in significant reductions in anxiety-like behaviors compared to control groups. This was particularly evident at lower doses after chronic administration .
- Pain Management : Another study highlighted the role of α7 nAChR modulators in neuropathic pain management, suggesting that (E)-N-(2,2-di(furan-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide could have therapeutic implications for pain relief .
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
The following table summarizes structural differences and their implications:
Key Observations :
- This may alter binding affinity to targets like nAChRs or helicases.
- β-Substituent Impact: Thiophen-3-yl vs. thiophen-2-yl or furan-2-yl affects electronic properties and spatial orientation. For example, DM497 (thiophen-2-yl) shows antinociceptive activity linked to α7 nAChR potentiation, while furan-containing analogs like DM490 modulate this activity antagonistically .
Pharmacological and Mechanistic Comparisons
Antinociceptive Activity and nAChR Modulation
- DM497: Exhibits potent antinociceptive effects in murine neuropathic pain models (3 mg/kg dose) via α7 nAChR potentiation and CaV2.2 channel inhibition. Its thiophen-2-yl group is critical for receptor interaction .
- DM490 : Reduces DM497's efficacy by competing at α7 nAChRs, highlighting the importance of the furan vs. thiophene heterocycle in modulating activity .
Antiviral Activity (SARS-CoV Helicase Inhibition)
- (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide : Demonstrates IC50 values of 2.09 µM (ATPase) and 13.2 µM (helicase) against SARS-CoV nsp13, comparable to bananin derivatives . The sulfamoylphenyl group likely enhances solubility and target engagement.
- Target Compound : The di(furan) N-substituent and thiophen-3-yl group may reduce helicase affinity compared to the sulfamoylphenyl analog, but this remains speculative without experimental data.
Cytotoxicity and Selectivity
- DM497/DM490: No significant cytotoxicity reported at effective antinociceptive doses .
- (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide: Non-toxic at 40 µM in cellular assays, suggesting a favorable therapeutic window .
- Target Compound : The di(furan) group may increase metabolic stability but could pose synthetic challenges due to steric hindrance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
